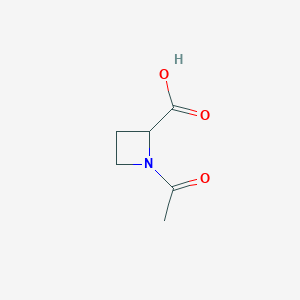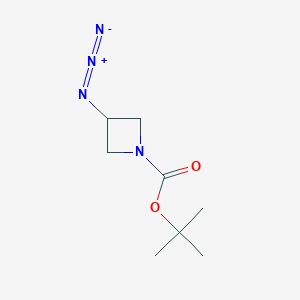
1-acetylazetidine-2-carboxylic Acid
Descripción general
Descripción
1-acetylazetidine-2-carboxylic Acid is a chemical compound with the formula C6H9NO3. It is an analogue of proline, a proteinogenic amino acid .
Molecular Structure Analysis
The molecular weight of this compound is 143.14 g/mol . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same time the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis
Carboxylic acids, including this compound, have high boiling points compared to other substances of comparable molar mass . Carboxylic acids having one to four carbon atoms are completely miscible with water . Solubility decreases with molar mass .Aplicaciones Científicas De Investigación
Cyclization and Derivative Formation
The cyclization of methyl α-tosylamino-γ-chlorobutyrate leads to the formation of methyl 1-tosylazetidine-2-carboxylate, which can be converted to corresponding carboxylic acid and carbinol derivatives. This process is crucial in synthesizing various azetidine derivatives, including 1-acetyl-2,2,4,4-tetramethylazetidine-3-carboxylic acid, prepared via the photolysis of 1-acetyl-4-diazo-2,2,5,5-tetramethylpyrrolidin-3-one (Chen, Sanjiki, Kato, & Ohta, 1967).
Synthetic Utility in Organolithium Reactions
1-Acetylazetidine-2-carboxylic acids, when treated with various organolithium reagents, yield corresponding 1-alkyl-2-carboazetidines. This reaction demonstrates the synthetic utility of these compounds in forming structures with potential pharmaceutical applications. The conformational isomerism observed in these compounds, based on infrared carbonyl stretching frequencies, indicates their structural versatility (Cromwell, Podraza, Soriano, & Rodebaugh, 1980).
Epimerization Studies
Studies on 2-substituted thiazolidine-4-carboxylic acids, including acetylation to produce derivatives like 2a with exclusively 2S,4S stereochemistry, shed light on the stereochemical stability and epimerization tendencies of similar structures. This research aids in understanding the stereochemical dynamics in cyclic amino acids and their derivatives (Nagasawa, Goon, & Shirota, 1981).
N-Acylation of Nucleosides
Carboxylic acids, including acetyl derivatives, are used for the N-acylation of nucleosides like adenosine and cytidine. This modification is significant in nucleic acid chemistry and potentially in developing novel therapeutic agents (Sinha, Davis, Schultze, & Upadhya, 1995).
Enantiopure Derivative Preparation
The preparation of enantiopure 1-phenylethylazetidine-2-carboxylates and 2-acylazetidines, including acetyl derivatives, and their reactions with chloroformates, are essential for creating specific stereoisomers. This is crucial in the synthesis of compounds with potential pharmacological activities (Ma, Yoon, Ha, & Lee, 2007).
Synthesis of Sterically Hindered α-Amino Acids
1-Acetylazetidine-2-carboxylic acid derivatives are used in synthesizing sterically hindered α-amino acids, like 3,3-dimethylazetidine-2-carboxylic acid. Such amino acids have potential applications in peptide synthesis and protein engineering (Kimpe, Boeykens, & Tourwé, 1998).
Direcciones Futuras
Recent advances in the synthesis, reactivity, and application of azetidines have been reported . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Finally, recent examples of using azetidines as motifs in drug discovery, polymerization, and chiral templates are discussed . This suggests that there is ongoing research in this field, and we can expect more advancements in the future.
Mecanismo De Acción
Target of Action
1-Acetylazetidine-2-carboxylic Acid is a derivative of Azetidine-2-carboxylic acid (Aze), which is a non-protein amino acid homologue of proline . The primary target of this compound is proteins, specifically those that incorporate proline during their synthesis .
Mode of Action
The compound acts as an analog of proline and can be misincorporated into proteins in place of proline in many species, including humans . This misincorporation can lead to protein misconstruction .
Biochemical Pathways
It is known that the misincorporation of aze into proteins can alter collagen, keratin, hemoglobin, and protein folding . This suggests that the compound may affect a wide range of biochemical pathways involving these proteins.
Result of Action
The misincorporation of this compound into proteins in place of proline can lead to a wide range of effects at the molecular and cellular level. It has been shown to deter the growth of competing vegetation and poison predators . In humans, it can alter collagen, keratin, hemoglobin, and protein folding .
Action Environment
It is known that aze is found in numerous plants, suggesting that it is stable in various environmental conditions
Propiedades
IUPAC Name |
1-acetylazetidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4(8)7-3-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMNLCHUEVFDHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B3041956.png)
![1-[4-(1H-pyrrol-1-yl)phenyl]-1-ethanol](/img/structure/B3041958.png)




